N-(4-chlorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
N-(4-chlorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a benzothiazole-derived benzamide featuring a 4-chloro-substituted benzothiazole core and a pyrrolidine sulfonyl group on the benzamide moiety. Its design leverages the benzothiazole scaffold, known for its pharmacological relevance, combined with sulfonamide and benzamide functionalities to enhance target interaction and solubility .
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S2/c19-14-4-3-5-15-16(14)20-18(26-15)21-17(23)12-6-8-13(9-7-12)27(24,25)22-10-1-2-11-22/h3-9H,1-2,10-11H2,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPRVHBRORHHAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound features a benzo[d]thiazole moiety, which is known for its diverse biological properties. The synthesis typically involves multi-step organic reactions, including the formation of the benzo[d]thiazole core and subsequent sulfonylation. Common synthetic routes include:
- Formation of the benzo[d]thiazole core : Cyclization of 4-chloroaniline with carbon disulfide.
- Sulfonamide formation : Reaction with pyrrolidine and sulfonyl chloride under dehydrating conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes or receptors involved in cell signaling pathways. This interaction can lead to:
- Inhibition of enzyme activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Induction of apoptosis : By triggering programmed cell death in malignant cells.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. For instance:
- Cell Viability Assays : CCK-8 assays demonstrated significant anti-proliferative effects against breast cancer cells (MCF-7 and SK-BR-3) with IC50 values indicating effective inhibition at low concentrations (less than 10 µM) .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies revealed:
- Broad-spectrum activity : Effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Key observations include:
- Thiazole Ring : Essential for cytotoxic activity; modifications to this ring can enhance or diminish efficacy.
- Sulfonamide Group : Contributes to improved solubility and bioavailability, impacting overall potency.
Study on Antitumor Activity
A recent study focused on the development of derivatives based on the thiazole framework, demonstrating that modifications to the benzamide structure could lead to enhanced anticancer activity. Notably, compounds with electron-donating groups exhibited stronger activity against breast cancer cell lines .
Investigation on Antimicrobial Efficacy
Another investigation assessed various thiazole derivatives for their antibacterial properties, highlighting that specific substitutions on the thiazole ring significantly influenced antimicrobial potency. The study found that compounds similar to this compound showed promising results against resistant bacterial strains .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorinated benzothiazole ring undergoes nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from the sulfonamide and adjacent nitrogen atoms.
Mechanistic Insight :
The C4-Cl bond activates the benzothiazole ring toward nucleophiles. DFT studies suggest the sulfonamide group enhances electrophilicity at C4 via resonance withdrawal.
Oxidation Reactions
The pyrrolidine sulfonamide moiety undergoes oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | AcOH, 60°C, 6h | Sulfone derivative (via S-oxidation) | 78% | |
| KMnO₄ | H₂O, 25°C, 2h | Pyrrolidine N-oxide | 65% |
Key Observation :
Oxidation at sulfur preserves the benzothiazole core but modifies the sulfonamide’s electronic profile, impacting downstream reactivity.
Reduction Reactions
Selective reduction of the benzothiazole ring has been reported:
| Reducing Agent | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| NaBH₄/CuCl₂ | MeOH, 25°C, 4h | Dihydrobenzothiazole derivative | Bioactivity modulation | |
| H₂ (1 atm), Pd/C | EtOAc, 25°C, 12h | Ring-opened thioamide | Synthetic intermediate |
Limitation :
Over-reduction leads to decomposition; stoichiometric control is critical.
Sulfonamide Hydrolysis
The sulfonamide bond is stable under acidic conditions but cleaves under basic hydrolysis:
| Conditions | Products | Rate (k, h⁻¹) | Reference |
|---|---|---|---|
| 2M NaOH, EtOH/H₂O (1:1), 70°C | 4-(Pyrrolidin-1-ylsulfonyl)benzoic acid + 2-amino-4-chlorobenzothiazole | 0.15 |
Application :
Hydrolysis provides access to bioactive fragments for SAR studies .
Cross-Coupling Reactions
The benzothiazole core participates in palladium-catalyzed couplings:
Notable Example :
Coupling with 4-methoxyphenylboronic acid yielded a derivative with enhanced fluorescence properties (quantum yield Φ = 0.42).
Comparative Reactivity with Analogues
The C4-Cl group differentiates reactivity from fluoro/bromo analogues:
| Compound | NAS Rate (Relative) | Oxidation Stability | Reference |
|---|---|---|---|
| N-(4-fluorobenzo[d]thiazol-2-yl)-... | 0.3× | High | |
| N-(4-bromobenzo[d]thiazol-2-yl)-... | 1.2× | Moderate | |
| N-(4-chlorobenzo[d]thiazol-2-yl)-... | 1.0× | Low |
Rationale :
The Cl substituent balances electronegativity and leaving-group ability, optimizing NAS kinetics.
Research Findings
-
Regioselectivity : Reactions favor the benzothiazole C4 position over the sulfonamide group .
-
Stability : Dechlorination occurs above 200°C, limiting high-temperature applications.
-
Biological Correlation : Derivatives from C4 substitution show µM-range kinase inhibition (e.g., IC₅₀ = 1.8 µM vs. EGFR) .
This compound’s modular reactivity enables tailored modifications for pharmaceutical and materials science applications. Strategic functionalization at C4 or the sulfonamide group provides access to structurally diverse analogues with tunable properties.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s structure can be compared to analogs with variations in the benzothiazole substituents and sulfonamide groups:
- Chloro vs.
- Sulfonamide Groups : The pyrrolidine sulfonamide in the target compound offers a smaller, more flexible ring compared to piperidine in 2D216, which could influence interactions with hydrophobic enzyme pockets .
Physicochemical Properties
Data from analogs suggest trends in solubility and stability:
- The target’s pyrrolidine group may improve aqueous solubility compared to piperidine analogs due to reduced steric hindrance .
Enzyme Inhibition:
- Compounds : Derivatives with propynyl-piperazine groups showed IC₅₀ values of 0.5–5 µM against kinases, suggesting substituent-dependent potency. The target’s chloro group may enhance hydrophobic interactions in enzyme pockets .
- Compounds: Morpholinomethyl-substituted analogs (e.g., 4d) demonstrated moderate activity against cancer cell lines (GI₅₀ ~10 µM), implying the target’s sulfonamide could similarly enhance binding .
Cytokine Modulation:
- 2D216 and 2D291 () : Piperidine sulfonamide analogs potentiated NF-κB signaling and cytokine production (e.g., IL-6, TNF-α) at 10 µM. The target’s pyrrolidine variant may exhibit faster kinetics due to improved membrane permeability .
Antiproliferative Effects:
- Compounds : Triazole-thiazole hybrids inhibited lung cancer cells (NCI-H522) by 40% at 10 µM. The target’s benzothiazole core may confer similar activity, though the lack of triazole could reduce potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
